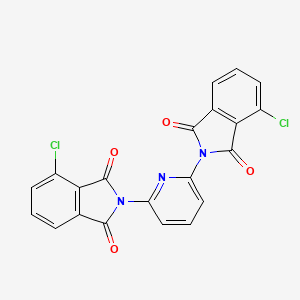![molecular formula C19H32N2O3 B6121252 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of specific enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structure, potential therapeutic properties, and ability to inhibit cancer cell growth and induce apoptosis. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new drug formulations based on this compound for cancer therapy.
3. Investigation of its potential use in other therapeutic areas, such as neurological disorders.
4. Further exploration of its structure-activity relationship to identify more potent analogs.
5. Investigation of its potential use as a diagnostic tool for cancer detection.
Conclusion
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other therapeutic areas.
Synthesis Methods
The synthesis of 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a series of chemical reactions. The starting materials are cyclohexanone, 2-bromoethylamine hydrobromide, and 2-methoxyacetyl chloride. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation, to yield the final product.
Scientific Research Applications
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
7-(2-cyclohexylethyl)-2-(2-methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-24-14-17(22)21-13-10-19(15-21)9-5-11-20(18(19)23)12-8-16-6-3-2-4-7-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFEMKGDNTVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![7-(2-methylcyclohexyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6121215.png)

![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![3-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6121261.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)